molecular formula C10H16Cl2N2 B3002174 1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride CAS No. 2044836-47-5

1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride

Cat. No.: B3002174
CAS No.: 2044836-47-5
M. Wt: 235.15
InChI Key: MVEYIKLSFGVGLA-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride is a chemical compound with the CAS Number 2044836-47-5 and a molecular formula of C10H16Cl2N2, corresponding to a molecular weight of 235.15 g/mol . It is supplied as a solid and is intended For Research Use Only. This compound belongs to the tetrahydroquinoline family, a class of structures recognized for their significance in medicinal chemistry due to their presence in biologically active molecules. The specific stereochemistry and amine functional group make it a valuable building block or intermediate in organic synthesis and drug discovery efforts. Researchers can utilize this dihydrochloride salt in the design and development of novel therapeutic agents, leveraging its potential as a core scaffold. While related tetrahydroquinoline and tetrahydroisoquinoline analogs have been investigated for various pharmacological activities, including neuroprotective and antidepressant-like effects in preclinical studies, the specific research applications for this amine derivative are exploratory and not defined for personal use . The product is characterized by its SMILES code, NC1CN(C)C2=C(C=CC=C2)C1.[H]Cl.[H]Cl, which provides a precise representation of its molecular structure for research and development purposes . Proper storage conditions and handling procedures should be followed as per the provided safety data sheet to ensure the integrity of the product in a laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinolin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-12-7-9(11)6-8-4-2-3-5-10(8)12;;/h2-5,9H,6-7,11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEYIKLSFGVGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2=CC=CC=C21)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044836-47-5
Record name 1-methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a biogenic amine (such as phenylethylamine) reacts with an aldehyde or α-keto acid . This reaction typically requires acidic conditions and can be catalyzed by various acids.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes selecting appropriate catalysts, reaction temperatures, and purification methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

Chemistry

  • Building Block : It serves as a precursor for synthesizing various quinoline derivatives which are essential in medicinal chemistry.
  • Reactivity : 1MeTIQ undergoes several types of chemical reactions including oxidation, reduction, and substitution. These reactions can introduce different functional groups into the molecule, enhancing its utility in synthetic applications .

Biology

  • Neuroprotective Effects : 1MeTIQ interacts with dopamine receptors and has been studied for its neuroprotective properties. It acts as an antagonist at the dopamine D2 receptor, influencing dopamine metabolism and potentially protecting neurons from oxidative stress and excitotoxicity .
  • Cellular Effects : The compound shows significant effects on cell function by modulating dopamine signaling pathways. It inhibits the formation of 3,4-dihydroxyphenylacetic acid (DOPAC) and shifts dopamine catabolism towards catechol-O-methyltransferase (COMT)-dependent O-methylation .

Medicine

  • Potential Treatments : Research indicates that 1MeTIQ may be beneficial in treating neurodegenerative diseases due to its ability to protect neurons. Its dual action on dopamine metabolism and glutamate antagonism makes it a promising candidate for further development .
  • Pain Management : In preclinical models, related compounds have shown efficacy in reversing hyperalgesia and reducing allodynia in rat models of neuropathic pain .

Neuroprotective Studies

A study highlighted the efficacy of 1MeTIQ in models of neurodegeneration. The compound was shown to reduce neuronal damage in vitro by preventing oxidative stress-induced apoptosis. This effect was attributed to its interaction with dopamine receptors and modulation of intracellular signaling pathways .

Pain Management Research

In a rat model of neuropathic pain (L5/L6 spinal nerve ligation), related tetrahydroquinoline derivatives demonstrated significant analgesic effects. The compounds were administered intraperitoneally and resulted in a marked reduction in thermal hyperalgesia at doses as low as 30 mg/kg .

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride involves several pathways:

Comparison with Similar Compounds

[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine Dihydrochloride (CAS 54329-62-3)

  • Molecular Formula : C₁₁H₁₇ClN₂ (base: C₁₁H₁₅N₂; dihydrochloride adds 2HCl) .
  • Structure: Features an isoquinoline core (benzene fused to pyridine at the 2-position) with a methyl group at the 2-position and a methylamine substituent at the 3-position .
  • Key Differences: The isoquinoline scaffold differs from the quinoline core in the target compound, altering electronic distribution and steric interactions. The methyl group at the 2-position (vs. 1-position in the target) may influence binding affinity to receptors like adrenergic or dopaminergic systems . The methylamine side chain (vs. a direct amine at the 3-position in the target) could affect solubility and bioavailability.

1-Methyl-1,2,3,6-tetrahydropyridine (MPTP Analogue)

  • Role : A neurotoxin used in Parkinson’s disease models to induce dopaminergic neuron degeneration .
  • Structural Contrast: Contains a pyridine ring (fully unsaturated) with partial hydrogenation at the 1,2,3,6-positions, lacking the fused benzene ring present in quinoline derivatives.
  • Modafinil, a neuroprotectant, mitigates its effects by preserving dopamine levels .

Comparison with [(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine Dihydrochloride

  • The isoquinoline derivative’s synthesis might involve reductive amination of an isoquinoline aldehyde intermediate, analogous to ’s methods .
  • Divergences in starting materials (isoquinoline vs. quinoline precursors) and substitution patterns necessitate distinct synthetic routes.

Pharmacological and Functional Insights

Neuroprotective Potential (Indirect Comparison)

  • Modafinil : Shown to protect against MPTP-induced dopamine depletion (41% preservation vs. 5% in controls) in marmoset models .

Receptor Interactions

  • The target compound’s amine group at the 3-position could enhance binding to G protein-coupled receptors (GPCRs), similar to ligands like BRL44408 or JP1302 listed in .
  • Isoquinoline derivatives often exhibit affinity for adrenergic receptors, whereas quinoline-based compounds may target serotonin or dopamine systems.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Molecular Formula (Base + Salt) Key Substituents
1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride Quinoline C₁₀H₁₄N₂ + 2HCl → C₁₀H₁₆Cl₂N₂ 1-CH₃, 3-NH₂
[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride Isoquinoline C₁₁H₁₅N₂ + 2HCl → C₁₁H₁₇Cl₂N₂ 2-CH₃, 3-CH₂NH₂
1-Methyl-1,2,3,6-tetrahydropyridine (MPTP) Pyridine C₆H₁₁N 1-CH₃, unsaturated pyridine ring

Biological Activity

1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride (1MeTIQ) is a derivative of tetrahydroisoquinoline that has garnered interest for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases. This article delves into the biological activity of 1MeTIQ, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

  • Molecular Formula : C10H16Cl2N2
  • CAS Number : 2044836-47-5

The primary target of 1MeTIQ is the dopamine D2 receptor , where it acts as an antagonist. This interaction leads to several biochemical effects:

  • Inhibition of DOPAC Formation : 1MeTIQ reduces the production of 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine, thereby influencing dopamine metabolism.
  • Reduction of Free Radicals : The compound exhibits antioxidant properties by decreasing the production of free radicals.
  • Shifting Dopamine Catabolism : It promotes the catabolism of dopamine toward catechol-O-methyltransferase (COMT)-dependent O-methylation.

These actions contribute to its neuroprotective effects, making it a candidate for treating conditions such as Parkinson's disease and other neurodegenerative disorders.

Neuroprotective Effects

Research indicates that 1MeTIQ possesses significant neuroprotective properties. It has been shown to:

  • Antagonize Neurotoxic Effects : In animal models, it mitigates the behavioral syndrome induced by neurotoxins like MPTP and rotenone .
  • Reduce Oxidative Stress : The compound's ability to scavenge free radicals plays a crucial role in protecting neurons from oxidative damage .

Case Studies

  • Cocaine Craving Reduction :
    In a study involving cocaine self-administered rats, 1MeTIQ demonstrated potential in reducing craving behaviors. This suggests its utility in addiction treatment by modulating dopaminergic pathways .
  • Behavioral Studies in Rodents :
    Rodent models have shown that systemic administration of 1MeTIQ at doses of 20 mg/kg significantly increases climbing activity, indicating enhanced motor function and potential benefits in movement disorders.

Dosage and Administration

The effects of 1MeTIQ vary with dosage. Higher doses have been associated with more pronounced neuroprotective effects and improvements in motor activities in experimental models. The compound has shown minimal toxicity at therapeutic doses in both in vivo and in vitro studies .

Comparative Analysis with Similar Compounds

Compound NameNeuroprotective PropertiesMechanism of Action
1-Methyl-1,2,3,4-tetrahydroisoquinolineModerateSimilar dopamine receptor interaction
1,2,3,4-TetrahydroisoquinolineLowLess potent than 1MeTIQ

Research Applications

The compound is being explored for various applications:

  • Neuroscience Research : Due to its interaction with dopamine receptors and its neuroprotective effects.
  • Pharmaceutical Development : Investigated for potential treatments for neurodegenerative diseases and substance abuse disorders .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 1-methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride, and how is purity validated?

The synthesis of tetrahydroquinoline derivatives often involves cyclization reactions or modifications of pre-existing quinoline scaffolds. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (a structurally related compound) can be synthesized via a three-step process starting from phenethylamine, using polyphosphoric acid (PPA) as a cyclizing agent . Adapting this method, the target compound may involve introducing a methyl group and an amine moiety at specific positions, followed by dihydrochloride salt formation.

Purity validation typically employs HPLC (High-Performance Liquid Chromatography) with UV detection, as seen in similar tetrahydroquinoline derivatives (e.g., 98.34% purity confirmed via HPLC) . Additional characterization includes NMR for structural confirmation and mass spectrometry (MS) to verify molecular weight.

Basic: What are the recommended storage conditions and stability considerations for this compound?

Stability data for structurally related tetrahydroquinoline derivatives (e.g., 1-(3-aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride) suggest storage at 4°C in a dry, inert atmosphere to prevent degradation . Hygroscopic salts like dihydrochlorides should be stored in airtight containers under nitrogen or argon to avoid moisture absorption.

Advanced: How can researchers optimize the yield of this compound during synthesis?

Key strategies include:

  • Catalytic hydrogenation : For nitro or imine intermediates, use of Pd/C under hydrogen gas (e.g., 72.9% yield in similar tetrahydroquinoline syntheses) .
  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic displacement reactions (e.g., alkylation of amines) .
  • Temperature control : Reactions at 60°C in acetonitrile with KI catalysis improve substitution efficiency for amine-containing intermediates .

Advanced: What mechanistic hypotheses exist for the biological activity of this compound, particularly in neurological models?

Tetrahydroquinoline derivatives are explored for neuroprotective or receptor-modulating effects. For instance, modafinil (a structurally distinct compound) demonstrated neuroprotection in a 1-methyl-1,2,3,6-tetrahydropyridine (MPTP) -induced Parkinson’s model by preserving striatal dopamine levels (~41% vs. 5% in controls) . While direct evidence for the target compound is limited, its amine and methyl groups suggest potential interactions with dopamine receptors or monoamine transporters . Advanced studies could employ radioligand binding assays or knockout models to identify targets.

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in:

  • Dosage and administration routes : E.g., oral vs. intravenous delivery affects bioavailability.
  • Experimental models : Differences between in vitro (cell lines) and in vivo (e.g., marmoset vs. rodent) systems .
  • Structural analogs : Activity may differ due to substituent positions (e.g., 3-amine vs. 2-amine derivatives) .
    To resolve contradictions, replicate studies using standardized protocols (e.g., NIH guidelines) and validate findings with orthogonal assays (e.g., Western blotting alongside HPLC monoamine quantification) .

Advanced: What analytical techniques are critical for distinguishing diastereomers or impurities in this compound?

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak® IA/IB .
  • X-ray crystallography : Confirms absolute stereochemistry for crystalline derivatives.
  • 2D-NMR (COSY, NOESY) : Identifies spatial relationships between protons, critical for distinguishing diastereomers .

Methodological: How can researchers assess the compound’s stability under physiological conditions?

  • Simulated biological fluids : Incubate the compound in PBS (pH 7.4) or serum at 37°C , followed by LC-MS to track degradation products .
  • Accelerated stability studies : Use elevated temperatures (e.g., 40°C) and monitor via TLC or HPLC over 14 days .

Methodological: What strategies are recommended for scaling up synthesis without compromising yield?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Design of Experiments (DoE) : Optimize parameters like solvent volume, catalyst loading, and reaction time statistically .

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